1-(2,5-二氟苯基)-N-(1-((四氢-2H-吡喃-2-基)甲基)-1H-吡唑-4-基)甲磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

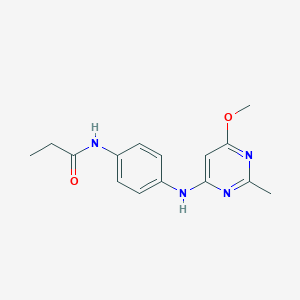

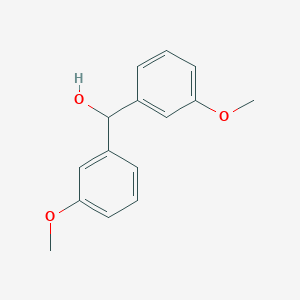

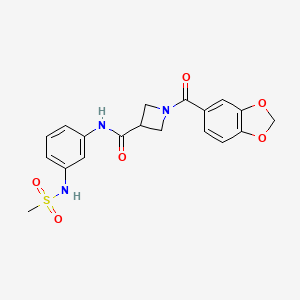

1-(2,5-difluorophenyl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)methanesulfonamide is a useful research compound. Its molecular formula is C16H19F2N3O3S and its molecular weight is 371.4. The purity is usually 95%.

BenchChem offers high-quality 1-(2,5-difluorophenyl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,5-difluorophenyl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成和标记技术

- 已经研究了结构相关化合物的氘代类似物的制备,以用作临床试验中的生物分析标准。这些研究涉及复杂的合成策略,包括碱催化的交换和小心操作以防止氘损失,突出了该化合物在精确分析背景中的效用 (Rozze 和 Fray,2009 年)。

分子构象和结构分析

- 对密切相关化合物的研究集中在了解分子构象和氢键上,这对于开发具有特定化学和物理性质的新材料至关重要。这些研究有助于更广泛地了解如何设计此类化合物以获得所需的官能团 (Sagar 等,2017 年)。

抗炎药的开发

- 已经探索了具有潜在抗炎活性的新型化合物的合成,在临床前模型中显示出显着的疗效。这些发现表明相关化学实体在炎症管理中可能的治疗应用 (Abdellatif、Moawad 和 Knaus,2014 年)。

化学选择性 N-酰化

- 研究已经开发出可储存的 N-酰基-N-(2,3,4,5,6-五氟苯基)甲磺酰胺,表明该化合物在合成化学中与实现选择性酰化反应有关。这项研究有助于设计更有效和选择性的合成路线 (Kondo 等,2000 年)。

催化和抑制应用

- 利用基于噻吩的二羧酸盐的环境污染物传感和农药去除探索金属有机框架 (MOF) 展示了结构相关化合物潜在的应用领域。这些 MOF 为设计用于环境监测和修复的材料提供了见解 (Zhao 等,2017 年)。

作用机制

Target of Action

The primary target of this compound is the CYP51 enzyme, which is encoded by the CYP51 gene in fungi . This enzyme, also known as 14-α-demethylase , plays a crucial role in the biosynthesis of ergosterol, a key component of the fungal cell membrane .

Mode of Action

The compound interacts with its target, the CYP51 enzyme, by binding to it . This binding inhibits the activity of the 14-α-demethylase, thereby obstructing the synthesis of ergosterol . The side chain in the molecular structure of the compound has a high affinity for the CYP51 protein, which facilitates its broad antifungal spectrum .

Biochemical Pathways

The inhibition of ergosterol synthesis disrupts the formation of the fungal cell membrane . The accumulation of toxic methylated sterols affects the stability and integrity of the fungal cell membrane and alters its function, ultimately leading to the death of the fungus .

Pharmacokinetics

The compound enters the body and is rapidly converted into its active metabolite by plasma esterases . It is a substrate of the CYP3A4 enzyme, and the blood concentration of the compound can be affected by drugs that inhibit or induce CYP3A4 .

Result of Action

The result of the compound’s action is the death of the fungus due to the disruption of the fungal cell membrane . The compound’s broad antifungal spectrum includes fungi that are resistant to other azole antifungal drugs .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For example, the presence of other drugs that inhibit or induce CYP3A4 can affect the blood concentration of the compound . High-dose ritonavir, a strong inhibitor of CYP3A4, can increase the blood concentration of the compound, while strong inducers of CYP3A4, such as rifampin, carbamazepine, St. John’s wort, or long-acting barbiturates, can significantly reduce its blood concentration .

属性

IUPAC Name |

1-(2,5-difluorophenyl)-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F2N3O3S/c17-13-4-5-16(18)12(7-13)11-25(22,23)20-14-8-19-21(9-14)10-15-3-1-2-6-24-15/h4-5,7-9,15,20H,1-3,6,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCZRDFKFSCZEKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)CN2C=C(C=N2)NS(=O)(=O)CC3=C(C=CC(=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19F2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(Piperidylmethylene)benzo[b]pyran-2,4-dione](/img/structure/B2963907.png)

![2-[(2S,3S)-2-Methyloxolan-3-yl]acetonitrile](/img/structure/B2963908.png)

![6-{[4-(4-methylphenyl)piperazin-1-yl]sulfonyl}-2H-chromen-2-one](/img/structure/B2963916.png)

![4-{[6-(3-Butenoyloxy)hexyl]oxy}benzenecarboxylic acid](/img/structure/B2963917.png)

![N-(2-cyclopropylethyl)-6-(4-{6-[(2-cyclopropylethyl)carbamoyl]pyridazin-3-yl}piperazin-1-yl)pyridazine-3-carboxamide](/img/structure/B2963923.png)

![(2E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2963924.png)